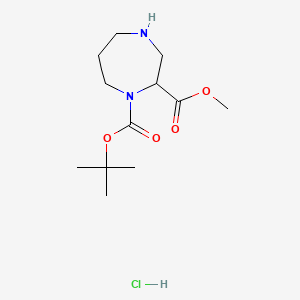

1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride

説明

1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique diazepane ring structure, which contributes to its distinct chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride typically involves the following steps:

Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through nucleophilic substitution reactions where a diamine reacts with a dihalide under basic conditions.

Introduction of tert-Butyl and Methyl Groups: The tert-butyl and methyl groups are introduced via alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrogen atoms, followed by the addition of tert-butyl halides and methyl halides.

Carboxylation: The carboxylate groups are introduced through carboxylation reactions, typically using carbon dioxide (CO2) in the presence of a base.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions: 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Alkylated or acylated diazepane derivatives.

科学的研究の応用

1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold for drug design.

Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

作用機序

The mechanism of action of 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The diazepane ring structure allows for interactions with biological macromolecules, influencing pathways involved in disease processes.

類似化合物との比較

- 1-tert-Butyl 2-methyl 1,4-diazepane-1-carboxylate hydrochloride

- tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate

- (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate

Comparison: 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride is unique due to the presence of two carboxylate groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one carboxylate group. This structural difference can lead to variations in solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

生物活性

1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate hydrochloride is a nitrogen-containing heterocyclic compound characterized by its unique diazepane structure. With the molecular formula C12H22N2O4 and a molecular weight of approximately 258.31 g/mol, this compound exhibits potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O4 |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 1253789-34-2 |

| Synonyms | This compound |

Pharmacological Effects

This compound has shown several promising biological activities:

- Anticancer Activity : Studies have indicated that compounds with similar diazepane structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of approximately 50 µg/mL against prostate cancer cells . While specific data on this compound's anticancer activity is limited, its structural similarities suggest potential efficacy.

- Antimicrobial Properties : Compounds within the same structural family have been reported to possess antimicrobial activity. For example, extracts from fungi containing diazepane derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also exhibit similar antimicrobial properties.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution and Esterification : The presence of carboxylate groups in the structure allows for nucleophilic substitutions and esterification reactions. These reactions are crucial for the biological activity as they can modify the compound's interaction with biological targets.

- Interaction with Cellular Pathways : Preliminary data from related compounds indicate that diazepane derivatives may interact with key cellular pathways involved in cell proliferation and apoptosis. For example, compounds exhibiting neuroprotective effects have been shown to modulate Nrf2 pathways, which are critical for cellular defense mechanisms against oxidative stress .

Study on Related Diazepane Derivatives

A study focusing on a related diazepane derivative revealed significant anticancer properties. The derivative was tested against multiple cancer cell lines (MCF-7 and MDA-MB-231), showing notable antiproliferative effects with IC50 values ranging from 30 to 70 µg/mL. This suggests that structural modifications in diazepanes can lead to enhanced biological activity .

Antimicrobial Activity Assessment

In another investigation, a series of diazepane derivatives were evaluated for their antimicrobial activities. The results indicated that certain modifications led to increased potency against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 10 µg/mL for some derivatives . This highlights the potential of similar compounds like this compound in developing new antimicrobial agents.

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl 1,4-diazepane-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-12(2,3)18-11(16)14-7-5-6-13-8-9(14)10(15)17-4;/h9,13H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVMNRDBDUFPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCNCC1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704269 | |

| Record name | 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-34-2 | |

| Record name | 1-tert-Butyl 2-methyl 1,4-diazepane-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。